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molecular formula C5H8N2O2S2 B2718632 2,4-Dimethyl-1,3-thiazole-5-sulfonamide CAS No. 80466-90-6

2,4-Dimethyl-1,3-thiazole-5-sulfonamide

Cat. No. B2718632
M. Wt: 192.25
InChI Key: JEURSUYIBLKIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673908B2

Procedure details

According to Reference Example 9-7, by use of 2,4-dimethylthiazole-5-sulfonyl chloride (250 mg, 1.1 mmol) and a 7 mol/L solution of ammonia in methanol (2 mL), the mixture was stirred and reacted at room temperature for 2 hours. Then, purification by silica gel column chromatography (chloroform/methanol=1/0 to 20/1) was performed to give 2,4-dimethylthiazole-5-sulfonamide (Compound FL) (60 mg, yield: 34%).
Quantity
250 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([S:8](Cl)(=[O:10])=[O:9])=[C:5]([CH3:7])[N:6]=1.[NH3:12]>CO>[CH3:1][C:2]1[S:3][C:4]([S:8]([NH2:12])(=[O:10])=[O:9])=[C:5]([CH3:7])[N:6]=1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
CC=1SC(=C(N1)C)S(=O)(=O)Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then, purification by silica gel column chromatography (chloroform/methanol=1/0 to 20/1)

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=C(N1)C)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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